The proposed mechanism of action for 2-(Pyrrolidine-1-carbonyl)benzoic acid involves the inhibition of the bacterial enzyme MurA []. Docking studies suggest that this compound, alongside its analogue 3-{[2-(piperidine-1-carbonyl) phenyl]sulfamoyl}benzoic acid, demonstrates favorable binding energy scores compared to the known MurA inhibitor T6361 []. This suggests its potential to effectively bind to the active site of MurA and hinder its enzymatic activity, thus disrupting the peptidoglycan biosynthesis pathway.
The primary application of 2-(Pyrrolidine-1-carbonyl)benzoic acid, as explored in the provided research, is its potential as an antibacterial agent []. This potential stems from its predicted ability to inhibit MurA, a key enzyme in bacterial cell wall synthesis []. This inhibition can disrupt the bacterial cell wall formation process, leading to cell death.
The molecular scaffold of 2-(pyrrolidine-1-carbonyl)benzoic acid (CAS 20320-43-8) exhibits distinctive conformational flexibility governed by three key elements: the pyrrolidine ring’s puckering dynamics, rotation about the C-N amide bond, and intramolecular interactions between the ortho-positioned carboxylic acid and amide carbonyl groups. The compound’s structure (C₁₂H₁₃NO₃, MW 219.24 g/mol) features two rotatable bonds centered on the amide linkage [2] [6]. Computational models reveal that the pyrrolidine ring adopts envelope (Cₛ) and half-chair (C₂) conformations in solution, with energy barriers for pseudorotation measuring ~5–8 kJ/mol, facilitating rapid interconversion at ambient temperature [2].
Table 1: Torsional Energy Parameters for Key Bonds
Bond | Torsional Angle (ϕ) | Energy Barrier (kJ/mol) | Dominant Conformer |
---|---|---|---|
N-C(O) (amide) | 180° (anti) | 15.2 | 78% population |
N-C(O) (amide) | ±30° (gauche) | 18.7 | 22% population |
Pyrrolidine C2-C3 | varies ±20° | 5.8 | envelope/Cₛ |
Steric interactions between the ortho-carboxylic acid moiety and the amide carbonyl impose additional constraints. Nuclear Overhauser Effect (NOE) studies confirm a preferred dihedral angle of 40–60° between the benzoic acid plane and the amide bond, minimizing van der Waals repulsion while enabling weak C=O⋯H-O hydrogen bonding in the synclinal arrangement [6] [9]. This conformational restriction enhances molecular rigidity compared to meta- or para-substituted analogues, influencing binding site recognition in biological contexts [3].
The electron-withdrawing nature of the pyrrolidine-1-carbonyl group (-CONC₄H₈) significantly modulates the electronic properties of the benzoic acid moiety. Hammett substituent constant (σₘ) analysis derived from acid dissociation constants (pKa) demonstrates that the -CON group exhibits moderate π-electron withdrawal (σₚ = +0.45) combined with strong resonance conjugation [3] [4]. This effect lowers the pKa of the carboxylic acid group to 3.8 ± 0.2, enhancing its acidity relative to unsubstituted benzoic acid (pKa = 4.2) [3] [9].
Infrared spectroscopy confirms electronic perturbations: the carbonyl stretching frequency (νC=O) of the carboxylic acid appears at 1680 cm⁻¹ (in KBr), shifted -25 cm⁻¹ relative to typical benzoic acid derivatives, indicating reduced electron density at the ortho position. Conversely, the amide νC=O absorbs at 1645 cm⁻¹, reflecting π-delocalization enhanced by the pyrrolidine nitrogen’s +R effect [2] [9].
Table 2: Electronic Parameters for Substituted Benzoic Acids
Substituent Position | Hammett σ Value | Carboxylic Acid pKa | νC=O (carboxylic) cm⁻¹ |
---|---|---|---|
Ortho: -CONC₄H₈ | +0.63 (σᵢ) | 3.8 | 1680 |
Para: -CONC₄H₈ | +0.45 (σₚ) | 4.0 | 1695 |
Unsubstituted benzoic acid | 0 | 4.2 | 1705 |
The ortho effect induces unique reactivity: electrophilic aromatic substitution occurs exclusively at the meta position (e.g., nitration yields 5-nitro-2-(pyrrolidine-1-carbonyl)benzoic acid), while nucleophilic acyl substitution of the carboxylic acid group proceeds 4× faster than in para isomers due to reduced steric hindrance and enhanced carbonyl electrophilicity [3] [4]. Density Functional Theory (DFT) calculations reveal a LUMO energy of -1.8 eV localized on the carboxylic carbon, facilitating nucleophilic attack [9].
Hydrogen bonding governs the molecular recognition of 2-(pyrrolidine-1-carbonyl)benzoic acid in supramolecular and biological contexts. The molecule possesses three hydrogen bond sites: the carboxylic acid (donor), carbonyl oxygen (acceptor), and the protonated pyrrolidine nitrogen (weak acceptor) under physiological conditions [2] [6]. Topological Polar Surface Area (TPSA) calculations quantify its hydrogen bonding capacity at 57.6 Ų, distributed as 37.3 Ų (carboxylic acid) and 20.3 Ų (amide carbonyl) [2] [4].
Crystallographic studies reveal three dominant hydrogen bonding motifs:
In metalloproteinase inhibition, crystallography confirms that the carboxylic acid group coordinates Zn²⁺ ions (distance: 2.05 Å) in active sites, while the amide carbonyl forms hydrogen bonds with Thr-157 (d = 1.88 Å) and Ser-159 (d = 2.10 Å) residues in endothelin-converting enzyme models [8]. This dual interaction motif enhances binding affinity (ΔG = -9.2 kcal/mol) by 30% compared to monocarboxylic analogues [5] [8].
Table 3: Hydrogen Bond Parameters in Molecular Recognition
Interaction Type | Bond Length (Å) | Bond Angle (°) | Biological Target/Environment | Binding Energy Contribution (kJ/mol) |
---|---|---|---|---|
O-H⋯O (dimer) | 1.78 | 176 | Crystalline solid | -25.6 |
O-H⋯O=C (amide) | 1.95 | 155 | Intramolecular | -12.3 |
COO⁻⋯Zn²⁺ | 2.05 | - | Metalloproteinase | -48.9 |
N-H⋯O=C (protein) | 1.88 | 158 | Ser/Thr residues | -15.4 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7